molecular formula C18H19N3O B7115190 N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine

N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine

Cat. No.: B7115190
M. Wt: 293.4 g/mol
InChI Key: QPTBIHHLBBANDR-UHFFFAOYSA-N
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Description

N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine is a complex organic compound that features both benzimidazole and benzofuran moieties. These structures are known for their diverse biological activities and are often found in pharmaceutical compounds. The presence of these two heterocyclic systems in a single molecule suggests potential for significant biological activity and versatility in various applications.

Properties

IUPAC Name

N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-18(2)10-22-17-8-13(4-5-14(17)18)19-9-12-3-6-15-16(7-12)21-11-20-15/h3-8,11,19H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTBIHHLBBANDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=CC(=C2)NCC3=CC4=C(C=C3)N=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and benzofuran precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, significantly altering the compound’s properties.

Scientific Research Applications

N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine involves its interaction with specific molecular targets within biological systems. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzofuran ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. These interactions can affect various pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Benzofuran derivatives: Often used in pharmaceuticals for their anti-inflammatory and antioxidant effects.

Uniqueness

N-(3H-benzimidazol-5-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine is unique due to the combination of benzimidazole and benzofuran in a single molecule. This dual functionality can result in enhanced biological activity and versatility compared to compounds containing only one of these moieties.

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